molecular formula C19H16ClN5O5 B12701641 Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate CAS No. 26576-47-6

Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate

Cat. No.: B12701641
CAS No.: 26576-47-6
M. Wt: 429.8 g/mol
InChI Key: DASUKABWGNNUEB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is a complex organic compound that features a benzimidazole moiety, a chloro-substituted benzene ring, and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidized Derivatives: Various oxidized forms of the benzimidazole ring.

    Amines: Reduction of the azo linkage yields corresponding amines.

    Substituted Derivatives: Introduction of different functional groups via substitution reactions.

Mechanism of Action

The biological activity of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety can interact with DNA, enzymes, and receptors, leading to inhibition of microbial growth or modulation of cellular pathways . The azo linkage can also play a role in the compound’s activity by undergoing bioreduction to form active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a benzimidazole moiety, azo linkage, and chloro-substituted benzene ring, which together confer a wide range of chemical reactivity and biological activity .

Properties

CAS No.

26576-47-6

Molecular Formula

C19H16ClN5O5

Molecular Weight

429.8 g/mol

IUPAC Name

methyl 4-chloro-2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoate

InChI

InChI=1S/C19H16ClN5O5/c1-9(26)16(25-24-14-7-10(20)3-5-12(14)18(28)30-2)17(27)21-11-4-6-13-15(8-11)23-19(29)22-13/h3-8,16H,1-2H3,(H,21,27)(H2,22,23,29)

InChI Key

DASUKABWGNNUEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)C(=O)OC

Origin of Product

United States

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